molecular formula C20H19ClN2O2S B2428113 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide CAS No. 554424-73-6

2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B2428113
CAS No.: 554424-73-6
M. Wt: 386.89
InChI Key: AWESZRRECXKIEA-FNORWQNLSA-N
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Description

2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide is a complex organic compound featuring a benzothiophene core, a cyano group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Ethenyl Group: The ethenyl group can be added via a Heck reaction, which involves the coupling of a halogenated benzothiophene with an alkene in the presence of a palladium catalyst.

    Chloroacetamide Formation: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzothiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the furan and benzothiophene rings.

    Reduction: Amino derivatives resulting from the reduction of the cyano group.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano and chloroacetamide groups makes it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests possible activity against certain types of cancer cells or as an antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or dipole interactions, while the chloroacetamide moiety can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide: shares similarities with other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its chemical and biological properties, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[3-cyano-7,7-dimethyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-6H-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-12-4-6-14(25-12)7-5-13-8-15-16(11-22)19(23-17(24)10-21)26-18(15)20(2,3)9-13/h4-8H,9-10H2,1-3H3,(H,23,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWESZRRECXKIEA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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